

Serabelisib potency p110 α β γ δ inhibition

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Compound Focus: Serabelisib

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Potency and Selectivity of Serabelisib

The core activity of **Serabelisib** is its selective inhibition of the PI3K α isoform. The following table details its half-maximal inhibitory concentration (IC₅₀) values against the Class I PI3K catalytic subunits [1] [2] [3].

PI3K Isoform	IC ₅₀ Value	Primary Function/Context
p110 α (PI3K α)	15 nM	Ubiquitously expressed; key role in growth, metabolism; frequently mutated in solid tumors [4] [5] [3].
p110 γ (PI3K γ)	1,900 nM (1.9 μ M)	Primarily in hematopoietic cells; implicated in immune cell function and the tumor microenvironment [4] [3].
p110 β (PI3K β)	4,500 nM (4.5 μ M)	Ubiquitously expressed; important in PTEN-deficient cancers; regulates platelet aggregation [4] [3].
p110 δ (PI3K δ)	13,390 nM (13.39 μ M)	Primarily in leukocytes; key role in B-cell function and immunity; target in hematologic malignancies [4] [3].
mTOR	>1,000 nM (No significant inhibition at 1 μ M)	Serabelisib shows no significant activity against mTOR, highlighting its specificity within the PI3K/AKT/mTOR pathway [6].

This data demonstrates that **Serabelisib** is **highly selective for p110 α** , with at least 300-fold selectivity over other PI3K isoforms [2]. Its potency against p110 α and minimal off-target effects on immune-cell dependent isoforms (p110 γ and p110 δ) make it a candidate for immune-sparing applications in solid tumors [7].

Comparison with Other PI3K Inhibitors

To contextualize **Serabelisib**'s profile, the table below compares its IC₅₀ values with other PI3K inhibitors [3].

Inhibitor Name	Primary Target	IC ₅₀ (nM)	p110 α	p110 β	p110 γ	p110 δ
Serabelisib	α	15	4,500	1,900	13,900	
Alpelisib (BYL719)	α	5	1,200	250	290	
Idelalisib (CAL-101)	δ	8,600	4,000	2,100	19	
GSK2636771	β	35,400	20	Not Disclosed	40	
IPI-549	γ	3,200	3,500	16	>8,400	

This comparison shows that both **Alpelisib** and **Serabelisib** are potent p110 α inhibitors, though Alpelisib shows slightly higher potency. A key difference lies in their selectivity; Alpelisib has some activity against p110 γ and p110 δ , while **Serabelisib**'s cleaner profile may offer an advantage in sparing immune cell function [7] [3].

Experimental Evidence & Research Applications

In preclinical studies, **Serabelisib** has demonstrated efficacy in various models, primarily through its action on the PI3K/AKT/mTOR signaling pathway.

- In Vitro Protocols and Findings:** In PIK3CA-mutant breast cancer cell lines, treatment with **Serabelisib** inhibits phosphorylation of AKT (a key downstream effector) and reduces cell growth, with IC₅₀ values around 2 μ M. This effect is not observed in PTEN-null cells, confirming its dependency on the PI3K α pathway [2]. For B-cell receptor (BCR) stimulation studies, B cells are treated with **Serabelisib** (e.g., 1 μ M) resulting in a significant reduction (up to 50%) in phosphorylated AKT levels as measured by intracellular flow cytometry [2].
- In Vivo Protocols and Findings:** In mouse xenograft models of cancer, oral administration of **Serabelisib** at 30-60 mg/kg achieves significant tumor growth inhibition. Doses at 120 mg/kg, while effective, may begin to show partial reduction in immune-related markers like TNP-specific IgG3, indicating that the higher dose exceeds the optimal therapeutic window for tumor growth inhibition without additional effects [2].

- **Multi-Node Inhibition Strategy:** Recent research explores **Serabelisib** in combination with other pathway inhibitors. A prominent strategy combines **Serabelisib** with **sapanisertib** (a dual mTORC1/mTORC2 inhibitor). This combination more effectively suppresses pathway signaling (measured by phosphorylation of S6 and 4E-BP1) in endometrial and breast cancer models than single-node inhibitors alone, overcoming common resistance mechanisms [8] [7].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the sites targeted by **Serabelisib** and combination agents like sapanisertib.

Diagram of PI3K/AKT/mTOR Pathway and Inhibitor Targets

Key Considerations for Researchers

Based on the available data, here are some key points to consider for your research and development work:

- **Selectivity Advantage:** **Serabelisib**'s high selectivity for p110 α over p110 γ and p110 δ may help preserve immune cell function, which is a valuable profile for combination strategies with immunotherapies [7].
- **Combination Potential:** Evidence suggests that **Serabelisib**'s efficacy can be enhanced through rational combinations, such as with mTORC1/2 inhibitors like sapanisertib, to achieve more complete pathway suppression and overcome feedback reactivation [8] [7].
- **Clinical Translation:** While **Serabelisib** has reached Phase 2 clinical trials for advanced solid tumors [9] [2], it is not yet FDA-approved. Its clinical development highlights the ongoing effort to optimize PI3K α inhibition, particularly in managing on-target side effects like hyperglycemia.

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